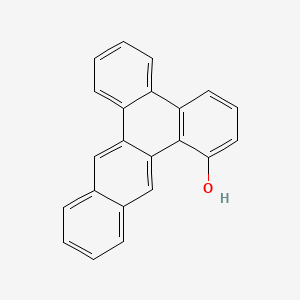

1-Hydroxydibenz(a,c)anthracene

説明

1-Hydroxydibenz(a,c)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a hydroxyl group substituted at the 1-position of the dibenz(a,c)anthracene skeleton. This compound is of interest in environmental chemistry and toxicology due to its structural similarity to carcinogenic PAHs like benz[a]anthracene and dibenz[a,h]anthracene. The hydroxyl group enhances its polarity, influencing solubility, metabolic pathways, and biological interactions compared to non-hydroxylated analogs .

特性

CAS番号 |

115165-01-0 |

|---|---|

分子式 |

C22H14O |

分子量 |

294.3 g/mol |

IUPAC名 |

benzo[n]triphenylen-8-ol |

InChI |

InChI=1S/C22H14O/c23-21-11-5-10-18-16-8-3-4-9-17(16)19-12-14-6-1-2-7-15(14)13-20(19)22(18)21/h1-13,23H |

InChIキー |

DTCDZJFAHXOXHY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=C3C(=CC=C5)O |

製品の起源 |

United States |

準備方法

The synthesis of 1-Hydroxydibenz(a,c)anthracene can be achieved through several methods. One common approach involves the oxidation of dibenz(a,c)anthracene using reagents such as potassium permanganate or chromium trioxide.

Industrial production methods for this compound are less common due to its specialized applications. laboratory-scale synthesis often employs Friedel-Crafts reactions, Elbs reactions, and aromatic cyclodehydration techniques .

化学反応の分析

1-Hydroxydibenz(a,c)anthracene undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form quinones using oxidizing agents like potassium dichromate.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming dibenz(a,c)anthracene.

Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic rings.

Major products formed from these reactions include quinones, reduced hydrocarbons, and various substituted derivatives.

科学的研究の応用

1-Hydroxydibenz(a,c)anthracene has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.

Biology: Research has shown that PAHs, including 1-Hydroxydibenz(a,c)anthracene, can interact with biological systems, making them useful in toxicological studies.

Medicine: While not commonly used in clinical settings, this compound’s interactions with DNA and proteins are of interest in cancer research.

作用機序

The mechanism by which 1-Hydroxydibenz(a,c)anthracene exerts its effects involves its ability to intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic alterations. The compound can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Dibenz[a,h]anthracene (DBA)

- Structure : A fully aromatic PAH without hydroxyl substitution.

- Molecular Weight : 278.35 g/mol (C₂₂H₁₄) .

- Key Differences: The absence of a hydroxyl group in DBA results in lower polarity, higher hydrophobicity, and greater persistence in environmental matrices. DBA is a known carcinogen, whereas the hydroxyl group in 1-hydroxydibenz(a,c)anthracene may alter its metabolic activation and toxicity profile .

1-Methylbenz[a]anthracene

- Structure : Methyl substitution at the 1-position of benz[a]anthracene.

- Molecular Weight : 242.31 g/mol (C₁₉H₁₄) .

- Key Differences: Methyl groups increase steric bulk and lipophilicity compared to hydroxyl groups.

7-Hydroxymethyl-12-methylbenz[a]anthracene

- Structure : Hydroxymethyl and methyl substitutions on benz[a]anthracene.

- Key Differences: Hydroxymethyl groups enhance metabolic conjugation (e.g., glucuronidation), reducing carcinogenicity. This contrasts with methyl groups, which are often metabolized to reactive epoxides .

Thermal and Photochemical Stability

Bis-azo Anthracene Derivatives (BPA and BTA)

Thermal Decomposition :

Property BPA BTA Melting Point (°C) 224.4 225.3 Decomposition Enthalpy (J/g) -241.4 (Stage 1) -318.7 (Stage 1) -9820.9 (Stage 2) -10,888.2 (Stage 2) Key Insight : Hydroxyl groups in 1-hydroxydibenz(a,c)anthracene likely reduce thermal stability compared to bis-azo derivatives due to increased susceptibility to oxidative degradation .

Photodimerization in Anthracene Derivatives

- Substituted anthracenes (e.g., distyrylanthracenes) undergo reversible photodimerization. The hydroxyl group in 1-hydroxydibenz(a,c)anthracene may sterically hinder photodimer formation, unlike non-hydroxylated analogs .

AhR Agonist Activity

- 1-Methylbenz[a]anthracene and benz[b]anthracene are potent aryl hydrocarbon receptor (AhR) agonists, linked to carcinogenesis. Hydroxylation at the 1-position likely reduces AhR binding affinity, as seen in 7-hydroxymethyl-12-methylbenz[a]anthracene, which shows negligible carcinogenicity .

DNA Gyrase Inhibition

Opto-Electronic Properties

Anthracene vs. Pyrene Derivatives

- Charge Mobility : Anthracene derivatives exhibit higher charge mobility than pyrene analogs due to extended conjugation.

- Quantum Yield: Hydroxyl substitution reduces fluorescence quantum yield compared to non-polar derivatives (e.g., 9,10-distyrylanthracene) .

| Property | 1-Hydroxydibenz(a,c)anthracene | 9,10-Distyrylanthracene |

|---|---|---|

| Emission Wavelength | ~450 nm | ~550 nm |

| Quantum Yield (Φ) | <0.1 (estimated) | 0.27 (reference) |

| Stokes Shift (cm⁻¹) | ~5000 | ~3000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。